

Spectroscopic Comparison of 1-bromo-4-(2-ethoxyethyl)benzene and Its Precursors

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Compound of Interest

Compound Name: 1-bromo-4-(2-ethoxyethyl)benzene

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A detailed analysis of the spectroscopic characteristics of **1-bromo-4-(2-ethoxyethyl)benzene** and its synthetic precursors is presented for researchers, scientists, and professionals in drug development. This guide provides a comparative overview of their ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, supported by detailed experimental protocols.

The synthesis of **1-bromo-4-(2-ethoxyethyl)benzene** typically proceeds through a Williamson ether synthesis, starting from 2-(4-bromophenyl)ethanol. This guide also includes spectroscopic data for other potential precursors, namely 1-bromo-4-ethylbenzene and 1-(4-bromophenyl)ethanol, to provide a comprehensive reference for the synthesis and characterization of this compound and related structures.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data for **1-bromo-4-(2-ethoxyethyl)benzene** and its precursors. This allows for a direct comparison of the chemical shifts, vibrational frequencies, and mass-to-charge ratios, aiding in the identification and characterization of these compounds.



Compound	¹H NMR (δ ppm)	¹³ C NMR (δ ppm)	IR (cm ⁻¹)	MS (m/z)
1-bromo-4-(2- ethoxyethyl)benz ene	7.42 (d, 2H), 7.09 (d, 2H), 3.63 (t, 2H), 3.51 (q, 2H), 2.84 (t, 2H), 1.20 (t, 3H)	138.2, 131.5, 130.6, 120.1, 70.8, 66.4, 38.3, 15.2	2975, 2868, 1487, 1115, 1011, 802	229 (M+), 231 (M++2)
2-(4- bromophenyl)eth anol	7.39 (d, 2H), 7.06 (d, 2H), 3.74 (t, 2H), 2.75 (t, 2H), 2.36 (s, 1H)[1]	138.3, 132.7, 129.2, 128.8, 70.3, 38.5	3408, 3035, 2979, 1536, 1428, 1115, 840	200, 202 (M+)[2]
1-bromo-4- ethylbenzene	7.36 (d, 2H), 7.03 (d, 2H), 2.56 (q, 2H), 1.19 (t, 3H)[3]	143.2, 131.3, 128.2, 119.8, 28.5, 15.5	2965, 1487, 1071, 1011, 820	184, 186 (M+)[4]
1-(4- bromophenyl)eth anol	7.45-7.20 (m, 4H), 4.80 (q, 1H), 2.0 (d, 1H), 1.40 (d, 3H)	144.8, 131.2, 127.0, 120.8, 70.0, 25.2	3360, 2970, 1590, 1485, 1070, 1010, 820	200, 202 (M+)[5]

Experimental Protocols Synthesis of 1-bromo-4-(2-ethoxyethyl)benzene

This protocol details the synthesis of the target compound from its direct precursor, 2-(4-bromophenyl)ethanol, via a Williamson ether synthesis.

Materials:

- 2-(4-bromophenyl)ethanol
- Sodium hydride (60% dispersion in mineral oil)
- Ethyl iodide



- Anhydrous Tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride solution
- Brine
- Anhydrous magnesium sulfate

Procedure:

- To a stirred solution of 2-(4-bromophenyl)ethanol (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride (1.2 eq) portion-wise.
- Allow the mixture to stir at room temperature for 30 minutes.
- Cool the reaction mixture back to 0 °C and add ethyl iodide (1.5 eq) dropwise.
- Let the reaction warm to room temperature and stir overnight.
- Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
- Extract the aqueous layer with ethyl acetate.
- Wash the combined organic layers with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford 1-bromo-4-(2-ethoxyethyl)benzene.

Spectroscopic Characterization Methods

- ¹H and ¹³C NMR: Spectra were recorded on a 400 MHz spectrometer using CDCl₃ as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
- Infrared (IR) Spectroscopy: IR spectra were obtained using a Fourier-transform infrared spectrometer. Samples were analyzed as neat films on NaCl plates.

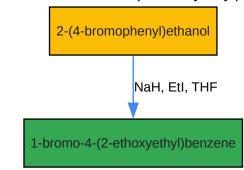


 Mass Spectrometry (MS): Mass spectra were recorded on a mass spectrometer using electron ionization (EI).

Synthetic Pathway and Logic

The following diagrams illustrate the synthetic pathway for **1-bromo-4-(2-ethoxyethyl)benzene** and the logical relationship between the compounds discussed in this guide.

Synthesis of 1-bromo-4-(2-ethoxyethyl)benzene



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Caption: Synthetic route to **1-bromo-4-(2-ethoxyethyl)benzene**.

Caption: Structural relationship between the target compound and its precursors.

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